6-(4-Iodophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(4-Iodophenyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodophenyl group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The key objective is to develop a safe, economical, efficient, and scalable synthetic route. The use of advanced techniques and equipment ensures the reproducibility and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds .
Scientific Research Applications
6-(4-Iodophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Pyrimidinecarboxylic Acid: Shares the pyrimidine core but lacks the iodophenyl group.
Trametinib Impurities: Compounds like 5-(2-fluoro-4-iodophenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride.
Uniqueness: 6-(4-Iodophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7IN2O2 |
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Molecular Weight |
326.09 g/mol |
IUPAC Name |
6-(4-iodophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H7IN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) |
InChI Key |
MORXKXYADMMYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)I |
Origin of Product |
United States |
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